Azepan-1-yl(cyclohex-3-en-1-yl)methanone
Description
Azepan-1-yl(cyclohex-3-en-1-yl)methanone is a ketone derivative featuring a seven-membered azepane ring attached via a carbonyl group to a cyclohexene moiety.
Properties
CAS No. |
52736-59-1 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
azepan-1-yl(cyclohex-3-en-1-yl)methanone |
InChI |
InChI=1S/C13H21NO/c15-13(12-8-4-3-5-9-12)14-10-6-1-2-7-11-14/h3-4,12H,1-2,5-11H2 |
InChI Key |
FKSRKZXBQQILCD-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCC=CC2 |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCC=CC2 |
Other CAS No. |
52736-59-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Azepan-1-yl(cyclohex-3-en-1-yl)methanone vs. Trifluoromethyl-Substituted Analogs
Derivatives such as (trans-3,4-dimethyl-6-(trifluoromethyl)cyclohex-3-en-1-yl)(phenyl)methanone (III.45a) and (trans-3-methyl-6-(trifluoromethyl)cyclohex-3-en-1-yl)(phenyl)methanone (III.45m) share the cyclohexene-ketone core but incorporate electron-withdrawing trifluoromethyl (CF₃) and aryl groups. These substitutions enhance thermal stability and alter electronic properties, as evidenced by IR peaks at 1681–1683 cm⁻¹ (C=O stretching) and 2251 cm⁻¹ (C≡C in precursors) . In contrast, the absence of CF₃ in the target compound may reduce electrophilicity, impacting reactivity in catalytic or synthetic applications .
Azepan-1-yl vs. Morpholinoethyl Groups
In cannabinoid analogs, replacing morpholinoethyl side chains (e.g., in aminoalkylindoles) with cyclic amines like azepane can modulate receptor binding. Studies show that side-chain length and rigidity critically influence CB1 receptor affinity: optimal activity requires 4–6 carbon chains, whereas shorter chains reduce potency . The azepane ring’s larger size and flexibility compared to morpholine may alter binding kinetics or selectivity, though direct data for the target compound is lacking.
Heterocyclic Variations
Compounds like azepan-1-yl-(5-cyclohexyl-thiophen-3-yl)-methanone (CAS 1160720-42-2) introduce thiophene rings, which confer π-conjugation and alter solubility (molecular weight: 291.458 g/mol) .
Data Tables
Table 1: Structural and Physicochemical Comparison
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